2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC16513909
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | 2-pent-4-enoxyethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-2-3-4-6-9-7-5-8;/h2H,1,3-8H2;1H |
| Standard InChI Key | QGPQAKYAFGMLNO-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCOCCN.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a pent-4-enyloxy chain (CH₂=CHCH₂CH₂O–) with an ethylamine group (–CH₂CH₂NH₂), protonated as –CH₂CH₂NH₃⁺ in its hydrochloride form. The IUPAC name is 2-pent-4-enoxyethanamine hydrochloride, with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. The unsaturated pentenyl group introduces stereoelectronic effects that influence reactivity, while the hydrochloride salt improves crystallinity and solubility in polar solvents.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO | |
| Molecular Weight | 165.66 g/mol | |
| IUPAC Name | 2-pent-4-enoxyethanamine hydrochloride | |
| Canonical SMILES | C=CCCCOCCN.Cl |
Synthesis Methodologies
Iron-Catalyzed Aminative Difunctionalization
A scalable synthesis route involves iron-catalyzed aminochlorination of alkenes, as demonstrated in recent methodologies . Using Fe(acac)₂ (5 mol%) and Sc(OTf)₃ (7.5 mol%) as co-catalysts, alkenes react with hydroxylamine-derived reagents in a CH₂Cl₂/HFIP (9:1) solvent system at room temperature. This method achieves 62% yield for the N-methylaminochlorination of 1-dodecene, with broader applicability to substrates bearing esters, silyl ethers, and pharmaceutical derivatives .
Table 2: Optimized Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst System | Fe(acac)₂ (5 mol%), Sc(OTf)₃ (7.5 mol%) |
| Solvent | CH₂Cl₂/HFIP (9:1) |
| Temperature | Room temperature |
| Reaction Time | 16–40 hours |
| Yield | Up to 62% |
Alternative Synthetic Pathways
Alternative approaches include nucleophilic substitution reactions between 2-chloroethylamine and pent-4-en-1-ol under basic conditions, though yields are generally lower (<30%) compared to catalytic methods. The hydrochloride form is typically obtained by treating the free base with HCl in diethyl ether, followed by recrystallization.
Chemical and Physical Properties
Reactivity Profile
The compound participates in nucleophilic substitutions, additions, and radical-mediated reactions due to its amine and alkene functionalities. Key reactions include:
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Nucleophilic substitution: The amine group reacts with electrophiles (e.g., alkyl halides) to form secondary amines.
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Radical addition: In iron-catalyzed systems, the alkene undergoes radical amination, enabling C–N bond formation .
Physicochemical Data
While experimental data on melting/boiling points remain limited, computational models predict:
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LogP (octanol-water): 1.2–1.5, indicating moderate lipophilicity .
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Water solubility: >50 mg/mL in hydrochloride form due to ionic character.
Mechanistic Insights
Reaction Mechanisms
In iron-catalyzed reactions, the proposed mechanism involves radical intermediates (Figure 1) :
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Initiation: Fe(II) reduces the aminating reagent, generating a nitrogen-centered radical.
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Propagation: The radical adds to the alkene, forming a carbon-centered radical.
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Termination: Chloride transfer from NaCl yields the 2-chloroamine product.
This pathway is supported by control experiments showing inhibition under aerobic conditions and radical trapping studies .
Applications in Medicinal and Synthetic Chemistry
Drug Development
The compound serves as a precursor for bioactive molecules, particularly in synthesizing antidepressants and PDE4 inhibitors . Its morpholine and piperazine derivatives exhibit enhanced binding to neurological targets, as seen in forced swimming test models .
Late-Stage Functionalization
Gram-scale reactions (e.g., 33 g batches) demonstrate its utility in modifying complex substrates like β-cholestanol and ibuprofen derivatives, enabling direct installation of amine groups without protecting-group strategies .
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